molecular formula C15H11NO2S B14642129 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione CAS No. 53888-03-2

1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione

Cat. No.: B14642129
CAS No.: 53888-03-2
M. Wt: 269.3 g/mol
InChI Key: DQFCWBXSMUEYSW-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione is a compound belonging to the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione typically involves the reaction of 3-methylthiophenol with isatin (1H-indole-2,3-dione) under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

  • 1-Methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde
  • 1-[(4-Methylphenyl)sulfanyl]-1H-indole-2,3-dione
  • 1-[(3-Methylphenyl)sulfinyl]-1H-indole-2,3-dione

Comparison: 1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications .

Properties

CAS No.

53888-03-2

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

1-(3-methylphenyl)sulfanylindole-2,3-dione

InChI

InChI=1S/C15H11NO2S/c1-10-5-4-6-11(9-10)19-16-13-8-3-2-7-12(13)14(17)15(16)18/h2-9H,1H3

InChI Key

DQFCWBXSMUEYSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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